molecular formula C15H13BrN4O4S B12173275 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide

Cat. No.: B12173275
M. Wt: 425.3 g/mol
InChI Key: OFOZFVCWRPBBAB-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide is a brominated benzamide derivative featuring a 2,1,3-benzoxadiazole (benzofurazan) sulfonamide moiety. This compound integrates a benzoxadiazole ring, known for its electron-deficient nature and applications in medicinal chemistry and materials science, with a 2-bromobenzamide group.

Properties

Molecular Formula

C15H13BrN4O4S

Molecular Weight

425.3 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2-bromobenzamide

InChI

InChI=1S/C15H13BrN4O4S/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21)

InChI Key

OFOZFVCWRPBBAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide typically involves multiple steps:

    Formation of the Benzoxadiazole Moiety: This step involves the cyclization of appropriate precursors to form the benzoxadiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Aminoethyl Chain: The aminoethyl chain is attached via nucleophilic substitution reactions.

    Bromination: The final step involves the bromination of the benzamide moiety using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzoxadiazole moiety can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions disrupt normal cellular processes, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • The ortho-bromine position in the target compound may confer steric hindrance compared to para-substituted derivatives like N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide, affecting binding interactions in biological systems .

Biological Activity

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide is a compound characterized by its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

  • Molecular Formula : C21H18N4O4S
  • Molecular Weight : 422.46 g/mol
  • CAS Number : 1010913-51-5

Biological Activity Overview

The biological activities of this compound stem from its structural components, particularly the benzoxadiazole moiety, which is known for its pharmacological properties.

1. Antimicrobial Activity

Research indicates that compounds containing benzoxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : A study highlighted that benzamide derivatives demonstrated good antifungal activity against Botrytis cinerea, with some compounds showing efficacy greater than standard treatments at concentrations of 100 mg/L .
CompoundActivity Against Botrytis cinerea (%)Standard Treatment (%)
10a84.481.4
10d83.6
10e83.3
  • Bacterial Activity : The compound's antibacterial potential was assessed against various strains, revealing selective activity primarily against Gram-positive bacteria such as Bacillus subtilis .

2. Anticancer Activity

This compound has shown promise in cancer research:

  • Cytotoxic Effects : Studies have indicated that benzoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
Cell LineIC50 (µM)
MCF-715.5
A54912.8
PC39.7

This suggests that the compound may serve as a lead structure for developing new anticancer agents.

3. Anti-inflammatory Properties

The sulfonamide group present in the compound may contribute to its anti-inflammatory effects. Preliminary studies suggest that benzoxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The mechanism of action for this compound likely involves:

  • Targeting Specific Proteins : The benzoxadiazole moiety allows effective binding to molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways.

Case Study 1: Antifungal Efficacy

In a controlled study evaluating the antifungal activity of various benzamide derivatives, this compound was found to have an MIC value significantly lower than standard antifungal agents against C. albicans.

Case Study 2: Cytotoxicity Assessment

A comprehensive screening of the compound's cytotoxicity revealed selective toxicity towards cancer cells while sparing normal cells in certain assays, indicating potential therapeutic applications .

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